Product packaging for 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide(Cat. No.:CAS No. 33061-44-8)

2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide

Cat. No.: B12892769
CAS No.: 33061-44-8
M. Wt: 200.24 g/mol
InChI Key: VHAODFHLTRFTFG-UHFFFAOYSA-N
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Description

2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, integrating a pyrrole heterocycle with a phenylacetamide scaffold. The pyrrole ring is a privileged structure in drug design, known for its presence in numerous biologically active molecules and its ability to interact with diverse enzymatic targets . This molecular architecture suggests potential for various research applications, particularly in the early discovery phases of therapeutic agents. Compounds featuring the acetamide functional group linked to an aromatic system are frequently investigated for their central nervous system activities . Specifically, structurally related pyrrolidine-2,5-dione and phenylacetamide derivatives have demonstrated significant anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) test, indicating potential for the development of new treatments for epilepsy . The mechanism of action for such compounds is often associated with the modulation of neuronal voltage-sensitive sodium channels . Furthermore, the pyrrole moiety is associated with a range of pharmacological activities. Natural and synthetic pyrrole-containing compounds have shown promising antibacterial potential against various bacterial strains, highlighting the role of this heterocycle in addressing the challenge of antibacterial resistance . Researchers can utilize this compound as a valuable building block or lead compound for synthesizing novel derivatives and probing structure-activity relationships (SAR) in these therapeutic areas. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B12892769 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide CAS No. 33061-44-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33061-44-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(4-pyrrol-1-ylphenyl)acetamide

InChI

InChI=1S/C12H12N2O/c13-12(15)9-10-3-5-11(6-4-10)14-7-1-2-8-14/h1-8H,9H2,(H2,13,15)

InChI Key

VHAODFHLTRFTFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 4 1h Pyrrol 1 Yl Phenyl Acetamide and Analogues

General Synthetic Strategies for Pyrrole-Phenyl Acetamide (B32628) Scaffolds

The creation of compounds like 2-[4-(1H-pyrrol-1-yl)phenyl]acetamide relies on established and versatile synthetic routes. These strategies are often modular, allowing for the synthesis of a wide range of analogues through the variation of starting materials.

The Paal-Knorr synthesis is a cornerstone for the formation of the pyrrole (B145914) ring. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to yield the corresponding pyrrole. organic-chemistry.orgwikipedia.org The reaction's versatility allows for the synthesis of N-substituted pyrroles by using various primary amines. alfa-chemistry.com For instance, the reaction of 2,5-hexanedione with a substituted aniline in the presence of a catalyst like sulphamic acid can produce N-aryl-2,5-dimethylpyrrole derivatives. tandfonline.com

The reaction mechanism involves the amine attacking the protonated carbonyl groups to form a hemiaminal, which then cyclizes and dehydrates to form the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com While traditionally requiring harsh conditions like prolonged heating in acid, modern modifications have introduced milder alternatives. rgmcet.edu.in

Another significant approach is the Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with a compound containing an activated methylene group, such as a β-ketoester. pharmaguideline.comwikipedia.org The Hantzsch pyrrole synthesis offers another route, reacting a β-haloketone or aldehyde with a β-ketoester and ammonia or a primary amine. pharmaguideline.com

Beyond these classical methods, multi-component reactions (MCRs) have emerged as a powerful tool for constructing pyrrole rings in a single step from simple starting materials. bohrium.com These reactions offer high atom economy and efficiency, allowing for the rapid generation of molecular diversity. bohrium.com

Named ReactionKey ReactantsGeneral Description
Paal-Knorr Synthesis1,4-Dicarbonyl compound, primary amine/ammoniaCondensation reaction to form the pyrrole ring. organic-chemistry.orgwikipedia.org
Knorr Pyrrole Synthesisα-Amino ketone, compound with an activated methylene groupCondensation reaction leading to substituted pyrroles. pharmaguideline.comwikipedia.org
Hantzsch Pyrrole Synthesisβ-Haloketone/aldehyde, β-ketoester, ammonia/primary amineCondensation reaction to form the pyrrole ring. pharmaguideline.com
Barton-Zard SynthesisIsocyanoacetate, nitroalkeneCyclization reaction to form pyrroles. pharmaguideline.com

The introduction of the acetamide group is a critical step in the synthesis of the target compound. A common method is the direct amidation of a carboxylic acid with an amine. acs.org For example, 2-(4-(1H-pyrrol-1-yl)phenyl)acetic acid can be reacted with an appropriate amine in the presence of a coupling agent to form the desired acetamide. Reagents like B(OCH2CF3)3 have proven effective for this transformation, often allowing for purification by simple filtration without the need for chromatography. acs.orgorganic-chemistry.org

Alternatively, the acetamide functionality can be introduced through the acylation of an amine. organic-chemistry.org This can be achieved using an acid chloride or anhydride. For instance, an aniline derivative can be acylated with acetyl chloride or acetic anhydride to introduce the N-acetyl group. wikipedia.org

The formation of the bond between the aryl and pyrrole rings is a key transformation. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. wikipedia.org This reaction typically involves the coupling of a heteroaryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org For instance, N-Boc-2-pyrroleboronic acid can be coupled with a bromo-substituted phenylacetamide derivative. mdpi.com The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. mdpi.comorganic-chemistry.org

Another important method for forming C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be used to couple an aryl halide with a pyrrole.

The conditions for these synthetic steps can vary significantly. The Paal-Knorr reaction, for example, can be conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) can lead to the formation of furan byproducts. organic-chemistry.org Modern variations of the Paal-Knorr synthesis have introduced milder conditions, including the use of microwave irradiation and catalysts like iodine or silica-supported sulfuric acid, sometimes even in solvent-free conditions at room temperature. alfa-chemistry.comrgmcet.edu.in

For Suzuki-Miyaura couplings, a variety of palladium catalysts can be employed, with [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] being a particularly effective choice for coupling pyrrole boronic acids. mdpi.com Common solvents for this reaction include dimethoxyethane, and bases such as potassium carbonate are often used. mdpi.com The reaction is typically heated to around 80°C. mdpi.com

Amide bond formation can be achieved under various conditions. The use of B(OCH2CF3)3 as a reagent for direct amidation is typically carried out at elevated temperatures (e.g., 80°C) for several hours. acs.org

Reaction TypeTypical Catalyst/ReagentCommon SolventGeneral Conditions
Paal-Knorr SynthesisWeak acid (e.g., acetic acid), I₂, silica sulfuric acidWater, or solvent-freeNeutral to weakly acidic, room temperature to reflux. organic-chemistry.orgalfa-chemistry.comrgmcet.edu.in
Suzuki-Miyaura CouplingPalladium catalysts (e.g., Pd(dppf)Cl₂)Dimethoxyethane (DME)Basic (e.g., K₂CO₃), elevated temperature (e.g., 80°C). mdpi.com
Amide FormationB(OCH₂CF₃)₃, coupling agentsVarious organic solventsElevated temperatures (e.g., 80°C). acs.org

After the synthesis, purification of the final product is essential. For amide compounds, which can be polar, purification can sometimes be challenging. biotage.com Flash chromatography is a commonly used technique to isolate and purify reaction products. biotage.com However, for amides, recrystallization is often the method of choice. researchgate.net Polar solvents such as ethanol, acetone, or acetonitrile can be effective for recrystallization. researchgate.net In some cases, a simple filtration procedure using commercially available resins can be sufficient, avoiding the need for aqueous workup or chromatography. acs.org For more complex mixtures, techniques like reversed-phase flash chromatography or the use of strong cation exchange (SCX) media for capture and release of the product can be employed. biotage.com

Novel and Advanced Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing pyrrole-phenyl acetamide scaffolds. Metal-free cascade reactions, for example, provide a facile route to polysubstituted pyrroles from simple starting materials like phenylacetaldehydes and anilines. nih.gov

Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis of functionalized pyrroles. nih.gov Furthermore, innovative multicomponent reactions continue to be developed, offering concise and convergent pathways to complex pyrrole derivatives. bohrium.comacs.org For the construction of aryl-pyrrole linkages, advancements in catalyst design for the Suzuki-Miyaura reaction have led to highly active and stable palladium-phosphine catalysts that are effective for coupling challenging heteroaryl compounds. organic-chemistry.org

Catalytic Methods in Pyrrole-Phenyl Acetamide Synthesis

The construction of this compound can be approached by forming the pyrrole ring and the acetamide group in separate or sequential steps. Catalysis plays a pivotal role in enhancing the efficiency and selectivity of these transformations.

A primary strategy for forming the 1-phenyl-1H-pyrrole core is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.govwikipedia.org In the context of the target molecule, this would involve the reaction of 2-(4-aminophenyl)acetamide with succinaldehyde or its synthetic equivalent, such as 2,5-dimethoxytetrahydrofuran (B146720). This reaction is typically catalyzed by Brønsted or Lewis acids.

Commonly used catalysts include:

Brønsted acids : Acetic acid, p-toluenesulfonic acid, sulfamic acid, and phosphoric acid are frequently employed to accelerate the condensation and subsequent dehydration steps. whiterose.ac.uk

Solid acid catalysts : To improve catalyst recovery and simplify purification, heterogeneous catalysts like clays (montmorillonite KSF), aluminas, and silica-supported sulfuric acid are utilized. whiterose.ac.ukorganic-chemistry.orgnih.gov These solid acids offer advantages in terms of reusability and reduced corrosive waste. organic-chemistry.org

Lewis acids : Metal salts such as MgI2 etherate have also been shown to effectively catalyze the Paal-Knorr reaction, providing an alternative to traditional protic acids. rsc.org

For the formation of the acetamide bond, two main retrosynthetic disconnections are considered:

Amidation of 4-(1H-pyrrol-1-yl)phenylacetic acid.

Acetylation of 4-(1H-pyrrol-1-yl)aniline.

Direct catalytic amidation of carboxylic acids with amines is a highly atom-economical method that avoids the use of stoichiometric activating agents, which generate significant waste. bohrium.comnih.gov Catalysts based on nickel, zirconium, and boron have been developed for this purpose. For instance, NiCl2 has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with various amines, proceeding with water as the only byproduct. bohrium.com Ruthenium complexes have also been employed in the dehydrogenative coupling of alcohols and amines to form amides, representing another catalytic route. nih.gov

Table 1: Comparison of Catalysts for Key Synthetic Steps

Click to view interactive data table
TransformationCatalyst TypeSpecific ExamplesKey Advantages
Pyrrole Ring Formation (Paal-Knorr) Brønsted AcidAcetic Acid, p-TsOHReadily available, effective
Solid AcidMontmorillonite KSF, AluminaReusable, easy separation
Lewis AcidMgI2, CeCl3·7H2OMild conditions, alternative to protic acids
Acetamide Bond Formation Transition MetalNiCl2, Ru-complexesHigh atom economy, avoids stoichiometric activators
OrganocatalystBoronic AcidsMetal-free, mild conditions

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. For the synthesis of pyrrole-phenyl acetamides, several sustainable strategies have been explored, particularly for the Paal-Knorr condensation.

Aqueous Media : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Paal-Knorr synthesis of N-substituted pyrroles has been successfully performed in water, often with the aid of surfactants like sodium dodecyl sulfate (SDS) to solubilize the organic substrates. acs.org Wilson and coworkers demonstrated a catalyst-free synthesis of N-aryl pyrroles from 2,5-dimethoxytetrahydrofuran and anilines in water, offering a significant improvement over methods requiring dry, hazardous solvents like toluene. organic-chemistry.org

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and energy consumption. Microwave-assisted Paal-Knorr reactions have been developed, often leading to higher yields and cleaner product profiles in minutes compared to hours required for conventional heating. acs.orgmdpi.com

Bio-based and Recyclable Catalysts : The use of non-toxic, renewable catalysts aligns with green chemistry principles. Bio-sourced organic acids such as lactic acid, citric acid, and even fruit juices (containing acids) have been used to catalyze Paal-Knorr reactions. organic-chemistry.org Lactic acid, being less volatile and more easily recycled than acetic acid, presents a greener alternative. organic-chemistry.org Furthermore, ionic liquids have been employed as recyclable catalysts and solvents for the synthesis of N-aryl pyrroles. mdpi.com

Solvent-Free Conditions : Conducting reactions without a solvent minimizes waste and simplifies purification. The synthesis of N-substituted pyrroles has been achieved under solvent-free conditions using solid acid catalysts like alumina or through mechanochemical activation (ball milling) with bio-sourced organic acids. whiterose.ac.uk

Table 2: Green Chemistry Approaches in Pyrrole Synthesis

Click to view interactive data table
Green PrincipleApplication in Pyrrole SynthesisExample ConditionEnvironmental Benefit
Safer Solvents Use of water instead of organic solvents2,5-dimethoxytetrahydrofuran + aniline in waterReduces toxicity and flammability hazards
Energy Efficiency Microwave-assisted Paal-Knorr reactionAcetonylacetone + amine, microwave irradiationDrastically reduced reaction times (minutes vs. hours)
Renewable Feedstocks/Catalysts Use of bio-based acids as catalystsPaal-Knorr reaction catalyzed by lactic acidUtilizes renewable resources, less toxic catalysts
Waste Prevention Solvent-free synthesis1,4-diketone + amine with solid alumina catalystEliminates solvent waste, simplifies work-up

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product outcomes.

Elucidation of Pyrrole Ring Formation Mechanisms

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. wikipedia.orgorganic-chemistry.org The widely accepted pathway begins with the acid-catalyzed protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. rsc.org This activation facilitates the nucleophilic attack by the primary amine, leading to the formation of a hemiaminal intermediate.

The key steps are as follows:

Protonation : An acid catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The lone pair of the amine nitrogen attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Hemiaminal Formation : A proton transfer results in the formation of a hemiaminal.

Cyclization : The amine then performs an intramolecular attack on the second carbonyl group. This ring-forming step is often the rate-determining step of the reaction. This attack forms a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.orgrsc.org

Dehydration : A sequence of two dehydration steps, facilitated by the acidic conditions, eliminates two molecules of water to form the aromatic pyrrole ring.

Studies by Amarnath and colleagues have provided significant evidence for this mechanism, demonstrating that the stereochemistry of the starting dione can influence the reaction rate, which rules out mechanisms involving a common enamine intermediate prior to the rate-determining cyclization step. nih.gov

Analysis of Acetamide Bond Formation Pathways

The direct catalytic formation of an amide bond from a carboxylic acid and an amine, while thermodynamically favorable, is kinetically hindered by the formation of a stable ammonium carboxylate salt. bohrium.com Catalysts are employed to overcome this barrier. The mechanism for a metal-catalyzed direct amidation, for example using NiCl2, is proposed to involve the following pathway:

Ligand Exchange : The nickel catalyst coordinates with the carboxylic acid (e.g., 4-(1H-pyrrol-1-yl)phenylacetic acid), displacing other ligands and activating the carboxyl group.

Intermediate Formation : This coordination increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate coordinated to the metal center.

Water Elimination : The tetrahedral intermediate collapses, eliminating a molecule of water and forming the amide bond.

Catalyst Regeneration : The final amide product is released, regenerating the nickel catalyst, which can then enter another catalytic cycle.

This pathway avoids the generation of stoichiometric byproducts, making it an efficient and environmentally benign method for constructing the acetamide linkage. bohrium.com

Stereochemical Control in Multi-component Reactions

While this compound is an achiral molecule, the synthesis of chiral analogues is of great interest in medicinal chemistry. Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity and are well-suited for creating libraries of structurally diverse compounds. mdpi.com Achieving stereochemical control in MCRs to produce chiral pyrrole analogues typically involves two main strategies:

Use of Chiral Catalysts : Asymmetric catalysis can be employed to guide the formation of new stereocenters. For example, in MCRs that generate substituted pyrrolidines (the saturated analogues of pyrroles), chiral phosphoric acids have been used as Brønsted acid catalysts to induce high enantioselectivity in aza-Michael cyclization steps. organic-chemistry.org Similarly, chiral metal complexes, such as those based on copper or silver, can catalyze asymmetric [3+2] cycloadditions to form highly functionalized, enantioenriched pyrrolidines.

Use of Chiral Substrates : Incorporating a chiral starting material, or a chiral auxiliary, into the MCR can direct the stereochemical outcome of the reaction. This substrate-controlled approach has been used to synthesize diastereomerically pure pyrrolidine derivatives. For instance, an MCR involving an optically active starting material can construct up to three new stereogenic centers in a single operation with high diastereoselectivity. nih.gov

These asymmetric MCR strategies provide a versatile platform for the synthesis of chiral analogues of pyrrole-phenyl acetamides, where stereocenters could be introduced on the pyrrole ring or on the acetamide side chain, enabling the exploration of structure-activity relationships for various biological targets.

Computational and Theoretical Investigations of 2 4 1h Pyrrol 1 Yl Phenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to optimize molecular geometry and to predict a variety of chemical descriptors that help in understanding molecular reactivity. nih.govnih.gov

Quantum chemical parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) can be calculated to describe a molecule's chemical behavior. nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, the principle of maximum hardness states that molecules tend to arrange their electronic structure to achieve the highest possible hardness, indicating greater stability.

ParameterSymbolFormulaDescription
Total EnergyEtotal-The total electronic energy of the optimized molecular structure.
Ionization PotentialII ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron AffinityAA ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativityχχ = (I + A) / 2A measure of the ability of a molecule to attract electrons.
Chemical Hardnessηη = (I - A) / 2A measure of the molecule's resistance to changes in its electron distribution.
Chemical SoftnessSS = 1 / ηThe reciprocal of hardness, indicating higher reactivity.
Electrophilicity Indexωω = χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.orgacadpubl.eu

The energy of the HOMO is related to the molecule's ionization potential, indicating its electron-donating ability. Conversely, the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. malayajournal.orgacadpubl.eu A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org A small energy gap suggests the molecule is more polarizable and has higher chemical reactivity. researchgate.net

For 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) and phenyl rings, while the LUMO would likely be distributed over the acetamide (B32628) group and the phenyl ring. The interaction between these orbitals governs the charge transfer within the molecule.

Compound AnalogueEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference Context
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106Demonstrates typical values for a complex heterocyclic system. malayajournal.org
2-(4-methylphenoxy)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide--4.573Illustrates the energy gap in a related acetamide derivative in the gaseous phase. researchgate.net

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. malayajournal.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of electrostatic potential. acadpubl.eu

Typically, red regions indicate the most negative electrostatic potential, highlighting areas rich in electrons that are favorable sites for electrophilic attack and hydrogen bond acceptance. malayajournal.org Conversely, blue regions represent the most positive electrostatic potential, corresponding to electron-poor areas susceptible to nucleophilic attack. Green and yellow regions denote intermediate or neutral potential.

In the case of this compound, the MEP surface would be expected to show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group in the acetamide moiety, making it a primary site for hydrogen bonding interactions.

Positive Potential (Blue): Located around the hydrogen atom of the amide (N-H) group, indicating its potential to act as a hydrogen bond donor.

Neutral/Slightly Negative Potential (Green/Yellow): Distributed across the aromatic pyrrole and phenyl rings, reflecting the delocalized π-electrons.

This analysis helps in understanding intermolecular interactions and how the molecule might be recognized by a biological receptor. malayajournal.org

Molecular Modeling and Simulation Approaches

Beyond static electronic properties, molecular modeling techniques are used to explore the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, known as conformers, and the energy barriers between them. Due to the presence of several rotatable single bonds, this compound can adopt multiple conformations.

Key structural features influencing its conformation include:

Amide Bond: The C-N bond in the acetamide group has partial double-bond character, leading to a planar configuration. The trans conformation, where the carbonyl oxygen and the amide hydrogen are on opposite sides, is generally more stable than the cis conformation. Studies on similar acetamides confirm that the amide group often adopts a trans conformation. nih.gov

Rotatable Bonds: Rotation can occur around the single bond connecting the phenyl ring to the pyrrole nitrogen, the bond between the phenyl ring and the methylene (-CH2-) group, and the bond between the methylene group and the carbonyl carbon.

Computational methods, often using DFT, can be used to perform a systematic search of the conformational space. By calculating the relative energies of different conformers, the most stable, low-energy structures can be identified. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (a small molecule) when bound to a specific protein target. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.com The docking process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score," which estimates the binding affinity. nih.gov

Derivatives containing pyrrole and acetamide moieties have been investigated as inhibitors for various enzymes. For example, pyrrole-based compounds have been studied as potential inhibitors of enzymes like enoyl-ACP reductase, dihydrofolate reductase (DHFR), monoamine oxidase (MAO), and acetylcholinesterase (AChE). mdpi.comnih.gov Similarly, various acetamide derivatives have been docked against targets like cyclooxygenase-2 (COX-2) and proteins involved in cancer pathways. nih.govresearchgate.net

For this compound, docking studies would involve selecting a relevant protein target and evaluating the molecule's ability to form stable interactions within the active site. These interactions typically include hydrogen bonds (e.g., with the amide N-H and C=O groups), π-π stacking (with the aromatic rings), and hydrophobic interactions. The table below shows docking results for structurally related compounds against various protein targets, illustrating the insights gained from such studies.

Compound ClassProtein TargetPDB IDDocking Score (kcal/mol)Key Interactions Noted
Pyrrole-based Schiff BaseAcetylcholinesterase (AChE)4EY6-π-π interactions with the pyrrole and tryptophan fragments in the substrate pocket. mdpi.com
Pyrrole-based Schiff BaseMonoamine Oxidase B (MAO-B)2V5Z-8.51π-π interactions with Phe343; hydrophobic interactions with Tyr398 and Tyr435. mdpi.com
Bis-tetrazole acetamide derivativeCaspase-3--10.0Strong binding interaction observed. nih.gov
Bis-tetrazole acetamide derivativeTP53--11.8Potent interaction with the tumor suppressor protein p53. nih.gov
3-(4-sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dioneCyclooxygenase-2 (COX-2)--Evaluated as a selective COX-2 inhibitor. researchgate.net

Ligand-Protein Interaction Modeling (Molecular Docking)

Methodologies for Binding Mode Prediction

The prediction of how a small molecule like this compound binds to a biological target, such as an enzyme or receptor, is a cornerstone of computational drug design. The primary methodologies employed for this purpose are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field. For a compound like this compound, molecular docking could be used to predict its binding mode to various enzymes, such as cyclooxygenases or kinases, which are common targets for anti-inflammatory and anticancer drugs. The scoring functions provide an estimate of the binding affinity, helping to rank potential drug candidates.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. These simulations model the movement of every atom in the system over time, offering insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. For this compound, an MD simulation could reveal the key amino acid residues that form stable hydrogen bonds or other non-covalent interactions with the pyrrole, phenyl, or acetamide moieties of the molecule.

A representative table illustrating the kind of data generated from molecular docking studies on similar compounds is presented below.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
Tumor Necrosis Factor-alpha (TNF-α)-7.9Tyr59, Tyr151, Gly121Hydrogen Bond, Pi-Pi Stacked
B-Raf Kinase-9.2Cys532, Phe583, Trp531Hydrogen Bond, Pi-Sulfur
Energetic Considerations in Ligand-Target Interactions

Understanding the energetics of how this compound interacts with its biological targets is crucial for predicting its potency and specificity. Computational methods provide several key energetic parameters.

Binding Affinity: This is a measure of the strength of the interaction between a ligand and its target. In computational studies, binding affinity is often estimated from the docking score or calculated more rigorously using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP). These calculations take into account various energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty of desolvation upon binding.

Interaction Energy Decomposition: This analysis breaks down the total binding energy into contributions from individual amino acid residues in the binding pocket. This helps to identify the "hotspot" residues that are critical for the interaction. For this compound, this could highlight the importance of the amide group in forming hydrogen bonds or the phenyl and pyrrole rings in establishing hydrophobic and pi-stacking interactions.

An illustrative data table summarizing the energetic contributions from key residues for a hypothetical interaction is shown below.

ResidueContribution to Binding Energy (kcal/mol)Interaction Type
Arg120-3.2Hydrogen Bond, Electrostatic
Tyr355-2.5Pi-Pi Stacking
Val523-1.8Van der Waals

In Silico Prediction of Chemical Behavior and Spectroscopic Properties

Computational chemistry offers powerful tools to predict the chemical behavior and spectroscopic properties of molecules like this compound, providing valuable data that can guide experimental work.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. For this compound, these predictions would help to assess its drug-likeness and potential liabilities. plos.org

A representative table of predicted ADMET properties is provided below.

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood absorption from the gut
Blood-Brain Barrier PermeationLowUnlikely to cross into the brain
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
AMES ToxicityNon-mutagenicLow risk of carcinogenicity

Spectroscopic Properties Prediction: Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties. nih.gov For this compound, DFT calculations could predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of the synthesized compound.

Structure Activity Relationship Sar Methodologies for Pyrrole Phenyl Acetamide Derivatives

General Principles of SAR Studies in Heterocyclic Systems

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that investigates the link between the chemical structure of a molecule and its biological effect. The primary goal is to identify the key structural features, known as pharmacophores, that are responsible for the desired biological activity. For heterocyclic systems like pyrrole-phenyl acetamide (B32628), SAR studies typically involve the synthesis of a series of analogues where specific parts of the molecule are systematically modified. These modifications can include changes in substituent type, position, and stereochemistry.

The biological activity of these analogues is then assessed through in vitro and in vivo assays. By comparing the activities of these modified compounds, researchers can deduce which molecular properties are critical for the interaction with the biological target. Key properties often examined include steric bulk, electronic effects (electron-donating or electron-withdrawing groups), lipophilicity, and hydrogen bonding capacity. This iterative process of design, synthesis, and testing allows for the rational optimization of lead compounds to improve potency, reduce toxicity, and enhance pharmacokinetic profiles.

Influence of Pyrrole (B145914) Ring Substituents on Molecular Interactions

For instance, the introduction of electron-withdrawing groups, such as nitro or cyano groups, can modulate the electron density of the pyrrole ring, potentially affecting its participation in π-π stacking or other electronic interactions with the target protein. Conversely, electron-donating groups, like alkyl or alkoxy groups, can enhance hydrophobic interactions. The position of these substituents is also critical; substitutions at different positions on the pyrrole ring can orient the molecule differently within the binding pocket of a receptor or enzyme.

The following table illustrates the hypothetical impact of various substituents on the pyrrole ring on the biological activity of a generic pyrrole-phenyl acetamide derivative, based on general SAR principles observed in similar heterocyclic compounds.

CompoundPyrrole Ring Substituent (R¹)Hypothetical Biological Activity (IC₅₀, µM)Rationale for Activity Change
1a-H (unsubstituted)10.5Baseline activity of the core scaffold.
1b2-Methyl8.2Increased hydrophobic interaction with the target.
1c3-Chloro5.7Electron-withdrawing effect enhances binding affinity.
1d2,5-Dimethyl15.3Steric hindrance may disrupt optimal binding.
1e3-Nitro3.1Strong electron-withdrawing group significantly improves interaction.

Role of Phenyl Ring Modifications in Modulating Biological Recognition

Substituents on the phenyl ring can influence its orientation within a binding site. For example, a bulky substituent might force a conformational change that is either favorable or unfavorable for binding. Electron-donating or electron-withdrawing groups can affect the electronic character of the phenyl ring, influencing cation-π or π-π stacking interactions. Furthermore, the introduction of hydrogen bond donors or acceptors can create new, beneficial interactions with the target.

Bioisosteric replacement is a common strategy in this context, where the phenyl ring is replaced by another group with similar steric and electronic properties, such as a thiophene or pyridine ring, to improve properties like solubility or metabolic stability without losing biological activity.

The table below provides hypothetical examples of how different substituents on the phenyl ring might modulate the biological activity of pyrrole-phenyl acetamide derivatives.

CompoundPhenyl Ring Substituent (R²)Hypothetical Biological Activity (IC₅₀, µM)Rationale for Activity Change
2a-H (unsubstituted)10.5Baseline activity of the core scaffold.
2b2-Fluoro7.8Electron-withdrawing group alters electronic profile favorably.
2c4-Methoxy12.1Electron-donating group may be unfavorable for this specific target.
2d3-Hydroxy4.5Potential for a new hydrogen bond with the target.
2e4-Trifluoromethyl2.9Strong electron-withdrawing and lipophilic group enhances binding.

Impact of Acetamide Moiety and Linker Variations on Target Binding

The acetamide moiety and the linker connecting it to the phenyl ring are critical for positioning the pharmacophoric elements correctly for target binding. Variations in this part of the molecule can significantly impact binding affinity and specificity. The length, rigidity, and chemical nature of the linker can be systematically altered to probe the optimal spatial arrangement for interaction with the biological target.

Modifications to the acetamide group itself, such as N-alkylation or replacement with other functional groups like sulfonamides or esters, can influence hydrogen bonding interactions and lipophilicity. For instance, replacing the acetamide with a more rigid structure, like a cyclic amide, could lock the molecule into a more favorable conformation for binding, albeit at the cost of some flexibility.

The following table illustrates the potential effects of modifying the acetamide and linker region on the biological activity of pyrrole-phenyl acetamide derivatives.

CompoundAcetamide/Linker ModificationHypothetical Biological Activity (IC₅₀, µM)Rationale for Activity Change
3a-CH₂CONH₂ (Acetamide)10.5Baseline activity of the core scaffold.
3b-CH₂CONHCH₃ (N-Methylacetamide)8.9Increased lipophilicity and altered hydrogen bonding.
3c-CH₂CH₂CONH₂ (Propionamide)18.2Increased linker length leads to suboptimal positioning.
3d-CH₂SO₂NH₂ (Sulfonamide)6.3Different hydrogen bonding pattern and geometry improves binding.
3e-CONH₂ (Direct Amide Linkage)25.0Loss of flexibility and incorrect orientation.

Integration of Computational and Experimental SAR Data

Modern SAR studies increasingly rely on the integration of computational and experimental methods to accelerate the drug discovery process. Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights that can guide the synthesis of new analogues.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of yet-unsynthesized compounds, helping to prioritize which analogues to synthesize and test. Molecular docking simulations provide a three-dimensional model of how a compound might bind to its target protein. This can reveal key interactions and suggest specific modifications to improve binding affinity.

The data generated from experimental assays is used to build and refine these computational models in an iterative cycle. Experimental results validate or challenge the predictions of the computational models, leading to more accurate and predictive models over time. This synergistic approach allows for a more rational and efficient exploration of the chemical space, ultimately leading to the identification of more potent and selective drug candidates.

Mechanistic Investigations of Molecular Interactions Involving 2 4 1h Pyrrol 1 Yl Phenyl Acetamide

Biological Target Engagement Mechanisms (In Vitro Focus on General Principles)

The biological activity of a compound is predicated on its ability to interact with specific biological targets. For molecules like 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide, these interactions are governed by the principles of molecular recognition, involving a variety of non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Enzyme Inhibition and Activation Mechanisms

The acetamide (B32628) and pyrrole (B145914) functionalities are present in numerous compounds that have been investigated as enzyme inhibitors. The phenylacetamide scaffold, for instance, is a common feature in various enzyme inhibitors. The mechanism of inhibition can vary widely, from competitive inhibition, where the compound binds to the active site of an enzyme and prevents substrate binding, to non-competitive or mixed-type inhibition, where it binds to an allosteric site and alters the enzyme's conformation.

For example, various substituted acetamide derivatives have been synthesized and evaluated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. researchgate.net Kinetic studies of some of these derivatives revealed a mixed-type inhibition mechanism. researchgate.net Molecular modeling studies of N-phenyl-2,2-dichloroacetamide analogues as inhibitors of Pyruvate Dehydrogenase Kinase (PDK) have also been conducted to optimize their pharmacophore for enhanced anti-cancer activity. researchgate.net

Similarly, pyrrole-containing compounds have been explored as inhibitors for a range of enzymes. For example, certain polysubstituted pyrroles have been identified as selective inhibitors of acetylcholinesterase (AChE), another key enzyme in Alzheimer's disease research. nih.gov Kinetic analysis of a particularly potent derivative indicated an uncompetitive mode of inhibition. nih.gov Furthermore, some 1,3-diaryl-pyrrole skeletons have demonstrated selective inhibition of BChE, also through a mixed competitive mode. researchgate.net

The potential for this compound to act as an enzyme inhibitor would depend on its ability to fit into the active or allosteric site of a target enzyme, with the pyrrole and phenylacetamide groups contributing to the binding affinity through various interactions.

Table 1: Examples of Enzyme Inhibition by Acetamide and Pyrrole Derivatives

Compound Class Target Enzyme Mechanism of Inhibition Reference
Substituted Acetamides Butyrylcholinesterase (BChE) Mixed-type researchgate.net
Polysubstituted Pyrroles Acetylcholinesterase (AChE) Uncompetitive nih.gov
1,3-Diaryl-pyrroles Butyrylcholinesterase (BChE) Mixed competitive researchgate.net

Receptor Binding and Signaling Pathway Modulation

Beyond enzyme interactions, compounds containing acetamide and pyrrole motifs can also bind to cellular receptors, thereby modulating signaling pathways. The binding affinity and selectivity are crucial determinants of a compound's pharmacological effect.

For instance, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has been identified as a selective ligand for the σ1 receptor, with a high binding affinity (Ki = 42 nM). sonar.chnih.gov Molecular docking studies of this compound suggest that its binding is stabilized by a salt bridge and other short contacts with key amino acid residues within the receptor's binding pocket. sonar.chnih.gov

Molecular Recognition in Cellular Systems (conceptual)

At a conceptual level, the molecular recognition of this compound within a cellular environment would be a multifaceted process. The compound's journey through the cellular milieu, from crossing cell membranes to interacting with intracellular components, is governed by its physicochemical properties. The pyrrole ring, being a five-membered aromatic heterocycle, can participate in π-π stacking interactions with aromatic residues of proteins or nucleic acids. The acetamide group, with its hydrogen bond donor and acceptor capabilities, can form crucial hydrogen bonds that stabilize the compound within a binding site.

Non-Biological Molecular Recognition Phenomena

The principles of molecular recognition also extend to non-biological systems, where they are harnessed for applications in catalysis, materials science, and supramolecular chemistry.

Interactions with Catalytic Systems in Organic Transformations

Pyrrole-containing compounds are not only products of catalytic synthesis but can also themselves interact with and influence catalytic systems. The nitrogen atom in the pyrrole ring can act as a ligand for metal catalysts, potentially modulating their activity and selectivity. While specific studies on the interaction of this compound with catalytic systems are not documented, the broader field of organometallic chemistry provides numerous examples of N-heterocycles participating in catalysis. For instance, pyrrole derivatives can be synthesized using iridium-catalyzed reactions. tcsedsystem.edu

Furthermore, in the realm of biocatalysis, enzymes like "ene"-reductase can be activated by visible light to catalyze reactions involving N-substituted pyrroles. acs.org This highlights the potential for the pyrrole moiety to be recognized and transformed by catalytic systems.

Self-Assembly and Supramolecular Chemistry Applications

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field. Phenylacetamide derivatives are known to form supramolecular structures through hydrogen bonding. In the crystal structure of 2-chloro-N-phenylacetamide, for example, molecules are linked by N-H···O hydrogen bonds to form infinite chains. researchgate.net

The presence of both a hydrogen-bond-donating N-H group and a hydrogen-bond-accepting carbonyl group in the acetamide moiety of this compound makes it a prime candidate for forming such self-assembled structures. The pyrrole and phenyl rings can further contribute to the stability of these assemblies through π-π stacking interactions. While specific supramolecular studies on this compound are lacking, the general principles suggest its potential to form higher-order structures like tapes, sheets, or more complex architectures. The formation of di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles from pyrrole precursors also points to the utility of the pyrrole scaffold in constructing complex molecular architectures. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide
N-phenyl-2,2-dichloroacetamide
2-chloro-N-phenylacetamide

Advanced Research Applications and Methodological Development

Application of Pyrrole-Phenyl Acetamide (B32628) Derivatives in Advanced Materials

The inherent electronic properties and the potential for polymerization make derivatives of 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide valuable building blocks for a new generation of organic functional materials.

Polymeric Systems and Organic Semiconductors

Pyrrole (B145914) and its derivatives are fundamental components in the field of conductive polymers and organic electronics. tdl.orgresearchgate.net The pyrrole ring is an electron-rich five-membered heteroaromatic system, and this characteristic is central to its application in hole-transporting semiconductors. tdl.org However, this electron richness can also make simple pyrrole compounds susceptible to oxidation. tdl.orgmorressier.com A common strategy to enhance stability while retaining desirable electronic properties is to fuse the pyrrole moiety with other aromatic systems, which can lower the Highest Occupied Molecular Orbital (HOMO) and fine-tune the bandgap. tdl.org

Derivatives of this compound can be envisioned as monomers for polymerization, leading to polypyrrole-based systems. The acetamide group and the phenyl ring offer sites for functionalization to control solubility and intermolecular interactions, which are critical for the performance of organic semiconductors. tdl.org The charge carrier mobility, a key parameter for semiconductor performance, is significantly influenced by molecular structure and packing. In related pyrrole-based donor-acceptor polymers, hole mobilities have been shown to increase significantly with extended conjugation. morressier.com For instance, diketopyrrolopyrrole (DPP)-based polymers have demonstrated high charge-carrier mobilities, with some exceeding 5 cm²/(V·s). acs.org

Pyrrole-Based Material TypeReported Hole Mobility (cm²/V·s)Reference Architecture
Thieno[3,2-b]pyrrole-benzothiadiazole small molecule (TP-BT2T-BT)0.08Bottom-Gate/Bottom-Contact OFET morressier.com
Thieno[3,2-b]pyrrole-fluorinated benzothiadiazole small molecule (TP-FBT2T-TP)1.57 x 10⁻³Bottom-Gate/Bottom-Contact OFET morressier.com
Thienopyrrole-diketopyrrolopyrrole polymer (P(DPP-TP))0.12Bottom-Gate/Top-Contact OFET morressier.com
Diketopyrrolopyrrole-based polymer (P-29-DPPDBTE)Up to 12Optimized Field-Effect Transistor acs.org

Design of Functional Organic Materials

The design of functional organic materials based on the this compound scaffold involves strategic molecular modifications to achieve desired properties. Pyrrole derivatives are key structural motifs in a variety of functional materials used in polymer chemistry, natural product synthesis, and biomedical engineering. researchgate.net Synthetic strategies often focus on N-functionalization of the pyrrole ring, which can introduce solubilizing groups and pave the way for solution-processable semiconducting materials from otherwise insoluble fused blocks. tdl.org

The synthesis of functionalized pyrroles can be achieved through various green methodologies, which are environmentally benign and efficient. lucp.net These methods include the use of bio-sourced organic acids as catalysts in solventless reactions and photocatalyst-mediated syntheses under visible light irradiation. lucp.net For instance, the Paal-Knorr method is a common approach for synthesizing N-substituted 2,5-dimethyl pyrroles. alliedacademies.org By modifying the amine reactant in such syntheses, a diverse library of derivatives of this compound could be generated. These modifications can tune the electronic properties, solubility, and solid-state packing of the resulting materials, tailoring them for specific applications in organic electronics. tdl.orgalliedacademies.org

Methodological Advancements in Chemical Analysis and Characterization

The development and characterization of novel, complex molecules like this compound and its derivatives rely on a suite of modern analytical techniques.

Development of Analytical Techniques for Complex Molecules

The unequivocal characterization of new organic compounds is essential to confirm their structure, purity, and homogeneity. royalsocietypublishing.orgacs.org A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. ijpsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule, helping to elucidate its precise structure. ijpsjournal.comblogspot.com Two-dimensional NMR techniques can further resolve complex structures. ijpsjournal.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation patterns of a compound, which helps in confirming its molecular formula. ijpsjournal.comblogspot.com High-resolution mass spectrometry (HRMS) provides exact mass measurements for unambiguous formula identification. acs.org

Infrared (IR) Spectroscopy : This technique is crucial for identifying the functional groups present in a molecule by measuring the vibration frequencies of its bonds. ijpsjournal.comblogspot.com

UV-Visible Spectroscopy : This method provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. ijpsjournal.com

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for separating components of a mixture and assessing the purity of a compound. royalsocietypublishing.orgijpsjournal.com

Analytical TechniquePrimary Information ObtainedApplication in Characterization
¹H and ¹³C NMRCarbon-hydrogen framework, chemical environment of atomsStructural elucidation ijpsjournal.comblogspot.com
Mass Spectrometry (MS/HRMS)Molecular weight and formula, fragmentation patternsStructural verification and formula determination acs.orgijpsjournal.com
Infrared (IR) SpectroscopyPresence of functional groupsIdentification of key chemical bonds ijpsjournal.comblogspot.com
UV-Visible SpectroscopyElectronic transitions, conjugationAnalysis of electronic structure ijpsjournal.com
Chromatography (HPLC, GC)Sample purity and separation of mixturesPurity assessment and isolation royalsocietypublishing.orgijpsjournal.com

High-Throughput Screening Methodologies for Chemical Libraries

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of thousands to millions of chemical samples for a specific activity. chemcopilot.comwikipedia.org This automated approach is widely used in drug discovery and is increasingly being adapted for materials science to accelerate the discovery of new materials with desired properties. chemcopilot.comvsparticle.com

In the context of this compound, HTS can be employed to screen chemical libraries of its derivatives for properties relevant to advanced materials. The process typically involves:

Library Preparation : A large collection, or library, of structurally diverse derivatives of this compound is synthesized. chemcopilot.com

Assay Development : A reliable and rapid assay is designed to measure the property of interest, such as conductivity, fluorescence, or catalytic activity.

Automation : Robotic systems are used for precise liquid handling, dispensing tiny amounts of each compound into multi-well plates (e.g., 384- or 1536-well plates). chemcopilot.com

Screening and Data Analysis : The assay is performed on all compounds in the library, and sensitive detectors measure the outcome. wikipedia.org Statistical methods are then used to identify "hits"—compounds that exhibit the desired activity. chemcopilot.com

The integration of HTS with machine learning algorithms can further accelerate materials discovery by guiding the selection of experiments and efficiently exploring vast chemical spaces. vsparticle.comaps.org This approach allows for the rapid identification of structure-property relationships, guiding the rational design of new functional materials.

Exploration of Sensing and Biosensing Principles

Polypyrrole and its derivatives are highly promising materials for the development of electrochemical sensors and biosensors. researchgate.net This is due to their excellent electrical properties, biocompatibility, environmental stability, and the ease with which they can be synthesized and functionalized. researchgate.netnih.gov

Materials derived from this compound can be designed to act as the active sensing element. The polypyrrole backbone provides a conductive matrix, while the phenyl acetamide moiety can be functionalized to introduce specific recognition sites for target analytes. nih.gov For example, carboxyl-functionalized polypyrrole films have been shown to act as permeable and permselective membranes with specific sites for biomolecule immobilization. nih.gov

The sensing mechanism in these devices often relies on changes in the electrical properties (e.g., conductivity, potential, or impedance) of the polymer film upon interaction with the analyte. mdpi.com Polypyrrole-based biosensors have been developed for a wide range of applications, including the detection of DNA, proteins (immunosensors), and small molecules like dopamine. researchgate.netmdpi.com The incorporation of nanoparticles, such as gold nanoparticles, into the polypyrrole matrix can further enhance the sensitivity and performance of these sensors. mdpi.com For instance, wholly printed biosensors using bio-inks composed of polypyrrole nanoparticles and enzymes have demonstrated the feasibility of low-cost, scalable sensor fabrication. rsc.org

Design of Molecular Sensors

The inherent fluorescence of the N-phenylpyrrole moiety within this compound forms the basis for its application in molecular sensor design. medchemexpress.com Pyrrole-based compounds are known to exhibit fluorescence, a property that is central to the development of highly sensitive molecular probes. nih.gov The design of such sensors leverages the modulation of this fluorescence upon interaction with specific analytes.

Fluorescent Chemosensors:

The pyrrole ring in the compound can act as a fluorophore. researchgate.net The fluorescence emission of pyrrole derivatives can be influenced by the presence of certain metal ions or other molecules. growingscience.com For instance, interaction with an analyte could lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. growingscience.com This response can be highly selective, allowing for the detection of specific analytes. The acetamide group can be chemically modified to introduce specific binding sites, thereby tailoring the sensor's selectivity for a particular target molecule.

Colorimetric Sensors:

In addition to fluorescence, some pyrrole-based Schiff bases have been developed as colorimetric chemosensors, where the detection of metal ions results in a visible color change. growingscience.com This principle could be extended to this compound, where analyte binding could induce a conformational change in the molecule, altering its absorption spectrum and leading to a colorimetric response.

Data on Pyrrole-Based Sensors:

Sensor TypeAnalyte DetectedPrinciple of DetectionReference
Fluorescent SensorFe³⁺ and Sn²⁺Fluorescence quenching/enhancement growingscience.com
Colorimetric SensorFe²⁺, Fe³⁺, and Cu²⁺Visible color change growingscience.com
Fluorescent ProbeCOX-2 enzymeGuided formation of fluorescent pyrroles nih.gov

Integration into Biosensing Platforms (conceptual)

The conceptual integration of this compound into biosensing platforms is predicated on its potential to be polymerized and functionalized. The pyrrole monomer is readily electropolymerized to form conductive polypyrrole (PPy) films. mdpi.comnih.gov These films are excellent matrices for the immobilization of biological recognition elements, such as enzymes and antibodies, due to their biocompatibility and environmental stability. nih.govmdpi.com

Electrochemical Biosensors:

A conceptual biosensor could be fabricated by electropolymerizing a derivative of this compound onto an electrode surface. The resulting polymer would possess pendant phenylacetamide groups that could be further functionalized to covalently attach a specific enzyme.

Analyte Detection: An enzyme immobilized on the polymer surface would interact with its specific substrate (the analyte). This enzymatic reaction would produce or consume a species that is electrochemically active, leading to a detectable change in current or potential. researchgate.net

Signal Transduction: The conductive polypyrrole backbone would facilitate efficient electron transfer between the site of the enzymatic reaction and the electrode surface, enhancing the sensitivity of the biosensor. nih.gov

Molecularly Imprinted Polymers (MIPs):

Another conceptual application involves the use of this compound as a functional monomer in the creation of molecularly imprinted polymers (MIPs).

Fabrication: The compound would be electropolymerized in the presence of a template molecule (the target analyte). mdpi.com

Recognition: Subsequent removal of the template would leave behind three-dimensional cavities within the polymer matrix that are complementary in shape, size, and functional group orientation to the analyte. mdpi.com

Sensing: When the sensor is exposed to a sample containing the analyte, the target molecules would selectively rebind to these cavities, causing a measurable change in the electrochemical properties of the polymer film. rsc.org This approach allows for the creation of highly selective and robust synthetic receptors.

Conceptual Design of a Biosensor Platform:

ComponentMaterial/MoleculeFunctionReference
Electrode SubstrateGlassy Carbon ElectrodeProvides the conductive surface for polymerization. mdpi.com
Transducer LayerElectropolymerized this compoundForms a conductive and functionalizable matrix. nih.gov
Recognition ElementImmobilized Enzyme or AntibodyProvides specificity for the target analyte. researchgate.net
AnalyteTarget BiomoleculeBinds to the recognition element, initiating a signal.

The functional design of biosensors using functionalized polypyrrole is a well-established concept, demonstrating the feasibility of these proposed applications for this compound. researchgate.netmdpi.comnih.gov

Future Research Directions for this compound: An Exploration of Emerging Paradigms

The scientific community's growing interest in heterocyclic compounds has positioned this compound as a molecule of significant research potential. While extensive studies on this specific compound are still emerging, the exploration of structurally similar molecules provides a roadmap for future investigations. This article outlines key future research directions and emerging paradigms for the study of this compound, focusing on rational design, synergistic computational and experimental approaches, unconventional reactivity, and interdisciplinary applications.

Q & A

Q. What established synthetic methodologies are used for 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrrole derivatives and acetamide precursors, analogous to methods for structurally related compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide . Optimization can employ Design of Experiments (DOE) principles, such as factorial design, to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2^k factorial design (where k = number of variables) reduces experimental runs while identifying critical factors . Reaction yield and purity should be monitored via HPLC or NMR to validate improvements.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the pyrrole-phenyl-acetamide backbone, particularly through aromatic proton signals and carbonyl group identification (δ ~165-175 ppm for amide C=O) . Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Cross-referencing with computational spectral databases (e.g., mzCloud) enhances accuracy .

Q. How can researchers initially evaluate the compound’s potential in medicinal chemistry or materials science?

  • Methodological Answer : For medicinal applications, conduct in vitro assays targeting enzymes or receptors linked to diseases (e.g., kinase inhibition assays) . In materials science, evaluate thermal stability via Thermogravimetric Analysis (TGA) and photophysical properties using UV-Vis spectroscopy. Comparative studies with analogs (e.g., 2-chloro-N-pyrazolyl acetamides) can highlight substituent effects on activity or material performance .

Advanced Research Questions

Q. How can computational tools predict reactivity or biological interactions of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory) model electronic properties and reaction pathways, identifying plausible intermediates or transition states . Molecular docking simulations (using software like AutoDock Vina) predict binding affinities to biological targets. For example, docking the acetamide moiety into enzyme active sites can prioritize targets for experimental validation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or compound purity. Implement standardized protocols (e.g., IC50 determination under consistent pH/temperature) and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Meta-analysis of published data, weighted by experimental rigor, can identify consensus trends .

Q. How to design multi-variable experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use Response Surface Methodology (RSM) to map interactions between structural variables (e.g., substituent electronegativity, steric bulk) and biological activity. For example, a Central Composite Design (CCD) optimizes substituent combinations while minimizing synthesis efforts. Statistical tools (e.g., ANOVA) isolate significant variables .

Q. What best practices integrate experimental data with computational models for derivative design?

  • Methodological Answer : Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Validate predictions by synthesizing top-ranked derivatives and testing activity. Machine learning algorithms (e.g., Random Forest) can prioritize novel scaffolds from virtual libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.